N-cycloheptyl-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-1H-indazole-3-carboxamide typically involves the following steps:
Formation of 1H-indazole-3-carboxaldehyde: This can be achieved through the nitrosation of indoles in a slightly acidic environment.
Cycloheptylation: The aldehyde group is then reacted with cycloheptylamine to form the desired carboxamide.
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and using catalysts to speed up the reaction .
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-cycloheptyl-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and inflammation.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis . This makes it a promising candidate for drug development .
Comparison with Similar Compounds
- 1H-indazole-3-carboxamide
- N-cyclohexyl-1H-indazole-3-carboxamide
- N-cyclopentyl-1H-indazole-3-carboxamide
Comparison: N-cycloheptyl-1H-indazole-3-carboxamide is unique due to its cycloheptyl group, which can influence its binding affinity and selectivity towards specific molecular targets . This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
N-cycloheptyl-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(16-11-7-3-1-2-4-8-11)14-12-9-5-6-10-13(12)17-18-14/h5-6,9-11H,1-4,7-8H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXSQFOBQGUZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.